molecular formula C8H12N4 B071168 [4-(Aminomethyl)phenyl]guanidine CAS No. 174959-56-9

[4-(Aminomethyl)phenyl]guanidine

Cat. No. B071168
CAS RN: 174959-56-9
M. Wt: 164.21 g/mol
InChI Key: MOKSHZWZRKXXAO-UHFFFAOYSA-N
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Description

“[4-(Aminomethyl)phenyl]guanidine” is a derivative of guanidine, a strong organic base . It has been used in the development of nonpeptidic highly selective inhibitors of human urokinase . This compound is an important organic intermediate and can be used in various fields such as agrochemical, pharmaceutical, and dyestuff .


Synthesis Analysis

The synthesis of “this compound” involves the iterative derivatization of its amino group with various hydrophobic residues . This process is guided by structure-activity relationship-based optimization of the spacer in terms of hydrogen bond acceptor/donor properties . The synthesis of guanidines in general can be achieved through a sequential one-pot approach involving N-chlorophthalimide, isocyanides, and amines .


Molecular Structure Analysis

The molecular structure of “this compound” has been analyzed using X-ray crystallography . The X-ray crystal structure of the urokinase B-chain complexed with this inhibitor revealed a surprising binding mode .


Chemical Reactions Analysis

“this compound” derivatives have been used as nonpeptidic highly selective inhibitors of human urokinase . The chemical reactions involved in the creation of these inhibitors have been studied extensively .

Scientific Research Applications

  • Guanidine compounds, including [4-(Aminomethyl)phenyl]guanidine, have shown potential in a wide range of therapeutic applications. They have been studied for their roles in central nervous system disorders, anti-inflammatory agents, anti-diabetic and chemotherapeutic agents, as well as in cosmetic products (Sączewski & Balewski, 2013).

  • The guanidine group defines the chemical and physicochemical properties of many medically significant compounds. Guanidine-containing derivatives are important in treating various diseases due to their pharmacological properties and mechanisms of action (Sączewski & Balewski, 2009).

  • Guanidines have versatile applications in biological activities. Their synthesis has been advanced, with methods involving the reaction of an amine with an activated guanidine precursor. They are found in natural products and compounds of medicinal interest, serving roles such as DNA minor groove binders, kinase inhibitors, and α2-noradrenaline receptors antagonists (Shaw, Grayson, & Rozas, 2015).

  • Guanidine compounds have been explored for their roles in biomimetic coordination chemistry. A series of bis-guanidine ligands designed for use in this area have shown substitutional flexibility and a wide range of functionalities (Herres‐Pawlis et al., 2005).

  • Guanidines have been studied as reagents and catalysts in organic reactions. They have been recognized for their roles in base-catalyzing organic reactions, coordination chemistry, and medicinal chemistry (Alonso-Moreno et al., 2014).

  • The catalytic activity of guanidinium units toward the cleavage of phosphoric diesters has been investigated, revealing their potential in various molecular scaffolds and catalysis processes (Salvio & Casnati, 2017).

Mechanism of Action

“[4-(Aminomethyl)phenyl]guanidine” derivatives act by enhancing the release of acetylcholine following a nerve impulse . They also appear to slow the rates of depolarization and repolarization of muscle cell membranes .

Safety and Hazards

While specific safety data for “[4-(Aminomethyl)phenyl]guanidine” was not found, guanidine hydrochloride, a related compound, is known to cause skin and eye irritation, and may be harmful if swallowed or inhaled .

properties

IUPAC Name

2-[4-(aminomethyl)phenyl]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4/c9-5-6-1-3-7(4-2-6)12-8(10)11/h1-4H,5,9H2,(H4,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOKSHZWZRKXXAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201297656
Record name N-[4-(Aminomethyl)phenyl]guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201297656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

174959-56-9
Record name N-[4-(Aminomethyl)phenyl]guanidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=174959-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-(Aminomethyl)phenyl]guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201297656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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